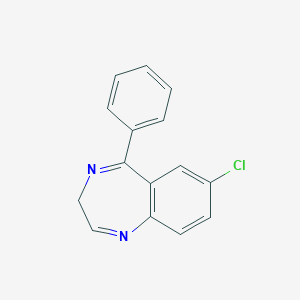

7-chloro-5-phenyl-3H-1,4-benzodiazepine

Beschreibung

Historical Trajectory of 1,4-Benzodiazepine (B1214927) Discovery and Synthetic Advances

The journey of benzodiazepines began in the 1950s, a period of significant advancement in psychopharmacology. psychologytoday.com Polish-American chemist Leo Sternbach, while working at Hoffmann-La Roche, is credited with the serendipitous discovery of the first benzodiazepine (B76468), chlordiazepoxide (Librium), in 1955. wikipedia.orgnih.gov This discovery stemmed from his earlier work on a class of compounds known as benzheptoxdiazines. benzo.org.uk The initial synthesis involved the reaction of quinazoline-3-oxides with primary amines, which unexpectedly led to a ring expansion, forming the seven-membered benzodiazepine ring structure. nih.gov

Following the success of chlordiazepoxide, which was marketed in 1960, further molecular modifications were pursued to enhance activity. nih.gov This led to the synthesis of diazepam (Valium) in 1963, a more potent analogue. nih.govwikipedia.org The fundamental synthetic route to many 1,4-benzodiazepines, including the scaffold of 7-chloro-5-phenyl-3H-1,4-benzodiazepine, often starts from 2-aminobenzophenones. ub.edu Over the decades, numerous synthetic methodologies have been developed to access the diverse array of benzodiazepine derivatives. nih.gov

Key Milestones in Benzodiazepine Discovery:

| Year | Event | Key Compound(s) |

| 1955 | Accidental synthesis of the first benzodiazepine by Leo Sternbach. wikipedia.org | Chlordiazepoxide |

| 1960 | Marketing of the first benzodiazepine, Librium. nih.gov | Chlordiazepoxide |

| 1963 | Introduction of a more potent analogue, Valium. nih.govwikipedia.org | Diazepam |

| 1970s | Benzodiazepines become the most prescribed drugs globally. wikipedia.orgpsychologytoday.com | Various |

Structural Classification and Nomenclature within the Benzodiazepine Chemical Class

Benzodiazepines are systematically named and classified based on their core chemical structure and the nature and position of their substituents. The fundamental structure is a fusion of a benzene (B151609) ring and a diazepine (B8756704) ring. wikipedia.org The numbering of the benzodiazepine ring system follows specific IUPAC rules, with the nitrogen atoms typically at positions 1 and 4. nih.govresearchgate.net

The name "benzodiazepine" itself can be broken down: "benzo" refers to the fused benzene ring, "diaza" indicates two nitrogen atoms, and "-epine" denotes a seven-membered heterocyclic ring. egpat.com

Benzodiazepines can be broadly classified based on the fusion of additional heterocyclic rings to the core structure. For instance, the fusion of a triazole ring results in triazolobenzodiazepines (e.g., alprazolam, triazolam), while the fusion of an imidazole (B134444) ring leads to imidazobenzodiazepines (e.g., midazolam). oup.com The classical 5-aryl-1,4-benzodiazepines, to which this compound belongs, are characterized by a benzene ring fused at the 6- and 7-positions and an aryl substituent at the 5-position. oup.com

According to IUPAC nomenclature, the systematic name for the parent 1,4-benzodiazepine structure can be complex. For example, diazepam is named 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one. europa.eu The "3H" in this compound indicates the position of a saturated carbon atom in the diazepine ring.

Structural Features of Common Benzodiazepine Classes:

| Class | Key Structural Feature | Example Compound(s) |

| 1,4-Benzodiazepines | Benzene ring fused to a 1,4-diazepine ring. wikipedia.org | Diazepam, Lorazepam |

| Triazolobenzodiazepines | Triazole ring fused to the benzodiazepine core. oup.com | Alprazolam, Triazolam |

| Imidazobenzodiazepines | Imidazole ring fused to the benzodiazepine core. oup.com | Midazolam |

Rationale for In-Depth Academic Investigation of this compound as a Representative Scaffold

The 7-chloro-5-phenyl-1,4-benzodiazepine scaffold is of significant interest in medicinal chemistry for several reasons. This particular arrangement of substituents has been found to confer notable biological activity, making it a common structural motif in many therapeutically used benzodiazepines. scholarsresearchlibrary.com

In-depth academic investigation of this scaffold provides a fundamental understanding of the structure-activity relationships (SAR) within the broader class of 1,4-benzodiazepines. For example, research has shown that an electron-withdrawing substituent, such as chlorine, at the C-7 position often enhances activity. scholarsresearchlibrary.com The phenyl group at the C-5 position is also a common feature that contributes to the pharmacological profile.

Furthermore, the synthesis of derivatives based on the 7-chloro-5-phenyl-1,3-dihydro-1H,3H-1,4-benzodiazepine-2-one core allows for the exploration of how modifications at other positions, such as C-3, influence biological activity. scholarsresearchlibrary.com This systematic approach to modifying a representative scaffold is a cornerstone of drug discovery and development, enabling the rational design of new compounds with improved properties. The 1,4-benzodiazepine scaffold is considered a "privileged structure" in drug design due to its ability to bind to multiple biological targets and its favorable physicochemical properties. researchgate.net

Structure

3D Structure

Eigenschaften

CAS-Nummer |

16398-00-8 |

|---|---|

Molekularformel |

C15H11ClN2 |

Molekulargewicht |

254.71 g/mol |

IUPAC-Name |

7-chloro-5-phenyl-3H-1,4-benzodiazepine |

InChI |

InChI=1S/C15H11ClN2/c16-12-6-7-14-13(10-12)15(18-9-8-17-14)11-4-2-1-3-5-11/h1-8,10H,9H2 |

InChI-Schlüssel |

GIVYEEPCHMGCEK-UHFFFAOYSA-N |

SMILES |

C1C=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |

Kanonische SMILES |

C1C=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |

Andere CAS-Nummern |

16398-00-8 |

Herkunft des Produkts |

United States |

Synthetic Methodologies of 7 Chloro 5 Phenyl 3h 1,4 Benzodiazepine and Its Structural Analogs

Retrosynthetic Analysis of the 1,4-Benzodiazepine (B1214927) Ring System

A retrosynthetic analysis of the 1,4-benzodiazepine ring system reveals several strategic disconnections that form the basis of the most common synthetic approaches. The core seven-membered diazepine (B8756704) ring fused to a benzene (B151609) ring can be conceptually disassembled to identify key starting materials.

The most common retrosynthetic approach involves two primary disconnections of the diazepine ring, typically at the N1-C2 and C4-N4 bonds. This strategy leads back to a 2-aminobenzophenone derivative and a two-carbon unit, often derived from an amino acid like glycine or its ester. Specifically, for 7-chloro-5-phenyl-3H-1,4-benzodiazepine, the key precursor identified through this analysis is 2-amino-5-chlorobenzophenone. This intermediate contains the pre-installed chloro- and phenyl-substituted aromatic ring, which is a crucial feature of the target molecule.

An alternative disconnection can be made at the N1-C9a and C4-C5 bonds, which would suggest a synthesis starting from a substituted aniline and a suitable fragment to form the seven-membered ring. However, the former approach starting from 2-aminobenzophenone is more prevalent in the literature due to the ready availability and straightforward synthesis of this key intermediate.

The synthesis of 2-amino-5-chlorobenzophenone itself can be achieved through various methods, including the Friedel-Crafts acylation of p-chloroaniline with benzoyl chloride patsnap.com. Other routes involve the reduction of a 5-chloro-3-phenyl-2,1-benzisoxazole intermediate patsnap.com.

Foundational and Evolving Synthesis Routes for the this compound Nucleus

The construction of the this compound core has been accomplished through several foundational and continually refined synthetic routes. These methods primarily focus on the efficient formation of the seven-membered diazepine ring.

Cyclocondensation Reactions in Benzodiazepine (B76468) Scaffold Formation

Cyclocondensation reactions are a widely employed strategy for the synthesis of the 1,4-benzodiazepine scaffold. This approach typically involves the reaction of a 1,2-diamine with a 1,3-dicarbonyl compound or its equivalent. In the context of this compound, a common method is the condensation of 2-amino-5-chlorobenzophenone with glycine ethyl ester hydrochloride google.comresearchgate.net.

This reaction is often carried out in a high-boiling solvent such as pyridine, which also acts as a base to neutralize the hydrochloride salt and facilitate the condensation google.comresearchgate.net. The initial step involves the formation of an imine between the amino group of the benzophenone (B1666685) and the carbonyl of the glycine ester. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the amino group of the glycine moiety onto the newly formed imine, leads to the formation of the seven-membered ring.

The table below summarizes a typical cyclocondensation reaction for the synthesis of a 1,4-benzodiazepine-2-one derivative.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| 2-amino-5-chlorobenzophenone | Glycine ethyl ester hydrochloride | Pyridine | Reflux | 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one |

Strategically Designed Ring-Closure Protocols

Strategically designed ring-closure protocols offer an alternative and often efficient means of constructing the 1,4-benzodiazepine nucleus. A prominent example is the synthesis starting from 2-amino-5-chlorobenzophenone, which is first acylated with a haloacetyl chloride, such as chloroacetyl chloride or bromoacetyl bromide, to form a 2-(haloacetamido)-5-chlorobenzophenone intermediate google.com.

This intermediate then undergoes an intramolecular cyclization upon treatment with a base, typically ammonia in a solvent like methanol or dimethyl sulfoxide google.com. The ammonia acts as both a nucleophile to displace the halide and a base to facilitate the ring closure, leading to the formation of the seven-membered ring. The yields for this cyclization can vary depending on the specific haloacetyl group and reaction conditions, with bromoacetyl derivatives sometimes offering higher yields google.com.

A variation of this strategy involves the use of hexamine in the presence of ammonium (B1175870) chloride, followed by reflux in ethanol, to effect the cyclization of N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide .

Multi-Step Synthetic Sequences for Compound Assembly

The assembly of this compound and its analogs often involves multi-step synthetic sequences that allow for greater control over the introduction of various substituents. A common sequence begins with the synthesis of 2-amino-5-chlorobenzophenone. This key intermediate can be synthesized from p-chloroaniline and benzoyl chloride via a Friedel-Crafts reaction or from p-chloronitrobenzene and phenylacetonitrile, which proceeds through a 5-chloro-3-phenyl-2,1-benzisoxazole intermediate that is subsequently reduced patsnap.com.

Once 2-amino-5-chlorobenzophenone is obtained, it can be converted to 2-(chloroacetamido)-5-chlorobenzophenone by reaction with chloroacetyl chloride. This intermediate is then cyclized using ammonia or other amine sources to yield 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one google.com. Further modifications can then be made to this core structure. For instance, the lactam functionality can be subjected to various reactions to introduce different substituents at the N-1 or C-3 positions.

Derivatization Strategies for Targeted Structural Modification of this compound

The this compound scaffold serves as a versatile template for the synthesis of a wide array of structural analogs with modified properties. Derivatization strategies typically focus on the reactive sites of the benzodiazepine nucleus, namely the N-1 and C-3 positions of the diazepine ring, as well as the pendant phenyl group.

One common derivatization involves the reaction of 7-chloro-5-phenyl-1,3-dihydro-1H-1,4-benzodiazepine-2-one with various aromatic aldehydes in the presence of a base like piperidine. This leads to the formation of 3-(substituted benzylidene) derivatives . Additionally, Michael addition reactions of the parent compound with fumaric esters have been used to introduce new substituents at the N-1 position researchgate.net.

The synthesis of 7-chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine, an important intermediate for other derivatives, can be achieved from a 2-benzylmercapto precursor by treatment with hydrazine hydrate nbinno.com.

Thionation Reactions for Functional Group Interconversion

Thionation reactions are a key strategy for the functional group interconversion of the lactam moiety within the 1,4-benzodiazepine-2-one nucleus. The conversion of the carbonyl group at the C-2 position to a thiocarbonyl group opens up new avenues for further chemical modifications.

A common reagent used for this transformation is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). The reaction of a 1,4-benzodiazepin-2-one with Lawesson's reagent, typically in a solvent like toluene or xylene at elevated temperatures, results in the corresponding 1,4-benzodiazepine-2-thione.

The resulting thione is a versatile intermediate. For example, it can be S-alkylated to form a 2-(alkylthio)-1,4-benzodiazepine, which can then be displaced by various nucleophiles, such as amines or hydrazines, to introduce a wide range of substituents at the C-2 position. This strategy is pivotal in the synthesis of various triazolo- and imidazo-benzodiazepines.

The table below illustrates the thionation of a benzodiazepine-2-one derivative.

| Starting Material | Reagent | Solvent | Conditions | Product |

| 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | Lawesson's Reagent | Toluene | Reflux | 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione |

Alkylation Reactions at Imine and Amide Nitrogen Centers

Alkylation at the nitrogen centers of the benzodiazepine core is a key strategy for diversifying the structure and modulating pharmacological activity. Phase transfer catalysis (PTC) has emerged as an effective method for the alkylation of related benzodiazepine structures, such as 7-chloro-1,5-benzodiazepine-2,4-dione. researchgate.net This technique facilitates the reaction between the benzodiazepine substrate, which is soluble in an organic phase, and the alkylating agent, often used with a base in an aqueous phase, by employing a phase transfer catalyst like tetrabutylammonium bromide (TBAB). researchgate.netresearchgate.net

In a typical PTC setup, the reaction of 7-chloro-1,5-benzodiazepine-2,4-dione with various alkylating reagents is conducted in refluxing dimethylformamide (DMF) with potassium carbonate as a weak base and TBAB as the catalyst. researchgate.net This method has been successfully used to introduce a range of alkyl and benzyl groups onto both nitrogen atoms of the diazepine ring. researchgate.netresearchgate.net The reaction exclusively targets the N1 and N5 positions, leaving the methylene (B1212753) group at the C3 position unaffected. researchgate.net When a more complex alkylating agent like 2-chloromethyl-pyridine hydrochloride is used, a stronger base such as sodium hydroxide is required to achieve the desired dialkylated product. researchgate.net

The use of PTC offers a robust methodology for generating 1,5-dialkyl-7-chloro-1,5-benzodiazepine-2,4-diones in good yields. The structures of these N-functionalized analogs are typically confirmed using spectroscopic data (¹H NMR, ¹³C NMR, IR) and, in some cases, single-crystal X-ray diffraction. researchgate.net

| Alkylating Reagent | Base | Catalyst | Yield (%) | Reference |

| Benzyl Bromide | K₂CO₃ | TBAB | 86 | researchgate.net |

| Methyl Iodide | K₂CO₃ | TBAB | 75 | researchgate.net |

| 2-Chloromethyl-pyridine HCl | NaOH | TBAB | 74 | researchgate.net |

Condensation Reactions with Aromatic Aldehydes and Substituted Aniline Derivatives

Condensation reactions provide a powerful tool for introducing structural complexity to the benzodiazepine scaffold, particularly at the C3 position. A series of 3-(substituted benzylidene) derivatives of 7-chloro-5-phenyl-1,3-dihydro-1H,3H-1,4-benzodiazepine-2-one have been synthesized by reacting the parent compound with various aromatic aldehydes. These reactions are typically carried out in absolute ethanol, refluxed for several hours in the presence of a few drops of a basic catalyst like piperidine. The progress of the reaction is monitored by thin-layer chromatography (TLC), and the resulting solid products are often purified by recrystallization from solvents such as DMF and ethanol.

Similarly, new analogs have been created by treating 7-chloro-5-phenyl-1,3-dihydro-1H,3H-1,4-benzodiazepine-2-one with different substituted aniline derivatives in the presence of absolute ethanol. researchgate.net This approach allows for the introduction of a substituted phenylamino spacer at various positions, leading to a diverse library of compounds whose structures can be established by elemental analysis and spectral data (IR, ¹H-NMR, and Mass). researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Outcome | Reference |

| 7-chloro-5-phenyl-1,3-dihydro-1H,3H-1,4-benzodiazepine-2-one | 4-Chloro benzaldehyde | Piperidine | Absolute Ethanol | 3-(4-Chlorobenzylidene) derivative | |

| 7-chloro-5-phenyl-1,3-dihydro-1H,3H-1,4-benzodiazepine-2-one | Substituted Anilines | None specified | Absolute Ethanol | Substituted aniline derivatives | researchgate.net |

Incorporation of Hydrazino Moieties via Nucleophilic Substitution

The introduction of a hydrazino group, particularly at the C2 position of the benzodiazepine ring, creates a key synthetic intermediate for the synthesis of triazolo-benzodiazepines like alprazolam. nbinno.com The compound 7-chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine is a pivotal intermediate in this context. nbinno.com

A common synthetic route involves the nucleophilic substitution of a suitable leaving group at the C2 position with hydrazine. One established method starts with 2-benzylmercapto-7-chloro-5-phenyl-3H-1,4-benzodiazepine. prepchem.com This precursor is dissolved in a mixture of methanol and tetrahydrofuran, to which hydrazine hydrate is added. prepchem.com The reaction mixture is left to stand overnight at room temperature. Following an aqueous workup and extraction with chloroform, the solvent is evaporated to yield 7-chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine. prepchem.com The final product can be purified by recrystallization from a mixture of chloroform and benzene to yield colorless crystals. prepchem.com This transformation highlights the utility of the hydrazine functional group as a versatile synthetic handle for further chemical modifications. Another approach involves the treatment of 1,4-benzodiazepine N-nitrosoamidines with acetylhydrazine, which replaces the N-nitrosoamidine moiety and provides an alternative pathway to triazolobenzodiazepines. nih.gov

Methodologies for Enantioselective Synthesis and Chiral Resolution of Analogs

Although often drawn as planar structures, the seven-membered diazepine ring in 1,4-benzodiazepines is non-planar and adopts a twist-chair conformation. researchgate.net This conformational feature, combined with an unsymmetrical substitution pattern, renders these molecules chiral, even in the absence of a stereogenic carbon center. researchgate.net At room temperature, these conformational enantiomers rapidly interconvert, but their separation and the synthesis of enantioenriched analogs are of significant interest.

Chiral Resolution: The physical separation of rapidly interconverting enantiomers can be achieved using High-Performance Liquid Chromatography (HPLC) on chiral stationary phases (CSPs). researchgate.net This technique requires operating at sub-ambient temperatures to slow the rate of interconversion sufficiently compared to the chromatographic separation rate. researchgate.net A variety of CSPs, including polysaccharide, protein-based, and Pirkle-type phases, are used for this purpose, enabling the resolution of racemic benzodiazepines. eijppr.comphenomenex.com

Enantioselective Synthesis: Several strategies have been developed to synthesize enantiopure or enantioenriched benzodiazepine analogs.

Rhodium-Catalyzed Hydrofunctionalization: An asymmetric hydroamination of (aminomethyl)aniline derivatives using a rhodium catalyst with a chiral ligand (e.g., (R)-DTBM-Garphos) can produce chiral 3-vinyl-1,4-benzodiazepines with excellent enantioselectivities (up to 95:5 er). nih.govacs.org

Chiral Auxiliary Approach: The installation of a chiral auxiliary, such as the di(p-anisyl)methyl (DAM) group, at the N1 position of 1,4-benzodiazepin-2-ones allows for the stereoretentive replacement of the C3-proton. nih.gov This deprotonation/trapping protocol enables the synthesis of quaternary benzodiazepines with high enantioselectivity. nih.gov

Reaction Efficiency and Yield Optimization in Benzodiazepine Synthesis

Optimizing reaction efficiency and maximizing product yield are critical for the practical synthesis of benzodiazepines. Modern synthetic techniques have been applied to address the limitations of conventional methods, such as long reaction times and low yields. google.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. The synthesis of 1,4-benzodiazepin-2-ones from 2-aminobenzophenones can be achieved with excellent yields (~90%) in just a few minutes under focused microwave irradiation, often without the need for a catalyst. asianpubs.orgresearchgate.net This method significantly reduces reaction times compared to conventional heating, which can require several hours of refluxing. openpharmaceuticalsciencesjournal.com Optimization studies show that solvent choice (e.g., methanol:water mixtures) and temperature are key parameters for maximizing yield. actascientific.com

| Method | Starting Materials | Conditions | Reaction Time | Yield (%) | Reference |

| Microwave | 2-Choroacetamido-5-chloro benzophenone, Hexamine, NH₄Cl | 80°C, 50W | 8 min | 85 | actascientific.com |

| Microwave | 2-aminobenzophenone, Boc-amino acids | Toluene, DCC | Shorter than traditional methods | Higher than traditional methods | researchgate.net |

| Conventional | N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide, Hexamine | Ethanol, Reflux | 14 hours | Not specified |

Process and Purification Optimization: Beyond the core reaction, optimization of work-up and purification procedures is crucial for obtaining high-purity products. For instance, a method for preparing high-purity 7-chloro-5-phenyl-benzodiazepine-2-one involves a specific post-reaction workup that includes vacuum concentration, dissolution in a refining solvent (trichloromethane), washing, and salification with a dilute acid, followed by neutralization to precipitate the purified product with an HPLC purity of ≥99.0%. google.com

Chemical Reactivity and Transformation Pathways of 7 Chloro 5 Phenyl 3h 1,4 Benzodiazepine

Analysis of Nucleophilic Reactivity at Specific Centers of the Benzodiazepine (B76468) Core

The benzodiazepine core of 7-chloro-5-phenyl-3H-1,4-benzodiazepine presents several sites susceptible to nucleophilic attack. The imine bonds (C=N) are particularly reactive centers.

Key Reactive Centers for Nucleophilic Attack:

C5 Position: The carbon atom at position 5, part of an imine bond, is electrophilic and readily undergoes nucleophilic addition.

C2 Position: The C2 position can also be a site for nucleophilic attack, particularly after activation of the adjacent nitrogen atom.

Studies have shown that additions of various nucleophiles such as methanol, piperidine, mercaptans, and hydrogen cyanide to this compound proceed with selectivity. acs.org For instance, hydrogen sulfide (B99878) can add to both imine functions, leading to a 2,5-sulfur-bridged 1,4-benzodiazepine (B1214927). acs.org The reactivity of the N-nitrosoamidine functionality in related 1,4-benzodiazepines has also been explored, where it can be replaced by various nucleophiles to form tricyclic derivatives. nih.govresearchgate.net

The table below summarizes the reactivity of different nucleophiles with the benzodiazepine core.

| Nucleophile | Site of Attack | Product Type | Reference |

| Methanol | C5 | 5-methoxy adduct | acs.org |

| Piperidine | C5 | 5-piperidino adduct | acs.org |

| Mercaptans | C5 | 5-thioether adduct | acs.org |

| Hydrogen Cyanide | C5 | 5-cyano adduct | acs.org |

| Hydrogen Sulfide | C2 and C5 | 2,5-sulfur-bridged adduct | acs.org |

| Acetylhydrazine | C2 (of N-nitrosoamidine derivative) | Triazolobenzodiazepine | nih.govresearchgate.net |

| Aminoacetaldehyde dimethylacetal | C2 (of N-nitrosoamidine derivative) | Imidazobenzodiazepine | nih.govresearchgate.net |

Investigation of Electrophilic Substitution Patterns on Fused Aromatic Systems

The fused benzene (B151609) ring (Ring A) of the benzodiazepine structure can undergo electrophilic substitution reactions. The directing effects of the substituents on this ring, particularly the chloro group at position 7, influence the position of substitution.

The presence of the electron-withdrawing chloro group at C7 deactivates the aromatic ring towards electrophilic attack. However, it directs incoming electrophiles primarily to the ortho and para positions relative to itself. Simple molecular orbital theory predicts that the C6 position should be the most reactive towards electrophiles. rsc.org

Direct halogenation of 1,4-benzodiazepinones has been achieved. researchgate.netnih.gov For example, reaction with N-bromosuccinimide (NBS) can introduce a bromine atom at the 7-position, a process that can be controlled to be highly regioselective. nih.gov Palladium-catalyzed C-H activation has also been employed for the regioselective halogenation at the ortho position of the C5-phenyl ring. researchgate.netnih.gov

Studies on Ring Contraction, Expansion, and Rearrangement Mechanisms

The seven-membered diazepine (B8756704) ring is not planar and can undergo conformational changes. researchgate.net Under certain conditions, this ring can also participate in rearrangement reactions, leading to ring contraction or expansion.

Ring Contraction: Acid-catalyzed rearrangement of 4-hydroxy-5-phenyltetrahydro-1,4-benzodiazepines can lead to the formation of tetrahydroquinoxalines, representing a ring contraction from a seven-membered to a six-membered ring. acs.org

Ring Expansion: Base-promoted ring expansion of 3-aminoquinoline-2,4-diones has been reported to furnish 1,4-benzodiazepine-2,5-diones. researchgate.net

Photochemical Rearrangements: Photochemical reactions have also been utilized in the synthesis and transformation of benzodiazepine structures. researchgate.netneliti.com

Catalytic Reactions and Their Application in Benzodiazepine Transformations

Catalytic methods, particularly those involving palladium, have been extensively developed for the synthesis and transformation of 1,4-benzodiazepines. mdpi.combenthamdirect.com These reactions offer efficient routes to a variety of substituted benzodiazepine derivatives.

Examples of Catalytic Reactions:

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are used in C-N bond formation to construct the benzodiazepine ring. benthamdirect.com This includes intramolecular Buchwald-Hartwig amination reactions. mdpi.com

Palladium-Catalyzed Carboamination: This method has been successfully applied to the synthesis of saturated 1,4-benzodiazepines and 1,4-benzodiazepin-5-ones. nih.govnih.govacs.orgfigshare.com

Palladium-Catalyzed Cyclization: The cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates, catalyzed by palladium, provides access to substituted 1,4-benzodiazepines. mdpi.comnih.gov

Heteropolyacid Catalysis: Keggin-type heteropolyacids have been used as efficient catalysts for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives. nih.gov

The table below provides a summary of various catalytic reactions used in benzodiazepine chemistry.

| Catalyst | Reaction Type | Substrates | Products | Reference |

| Palladium Complexes | Cross-Coupling (Buchwald-Hartwig) | o-halo-anilines and amino esters | 1,4-Benzodiazepin-2-ones | mdpi.com |

| Palladium(0) Complexes | Carboamination | N-allyl-2-aminobenzylamine derivatives and aryl bromides | Saturated 1,4-benzodiazepines | nih.govnih.govacs.orgfigshare.com |

| Palladium(0) Complexes | Cyclization | N-tosyl-disubstituted 2-aminobenzylamines and propargylic carbonates | Substituted 1,4-benzodiazepines | mdpi.comnih.gov |

| Heteropolyacids (Keggin-type) | Condensation/Cyclization | Ketimines and aldehydes | 1,4-Diazepine derivatives | nih.gov |

Electronic Environments and Their Influence on Chemical Reactivity

The chemical reactivity of this compound is governed by the electronic distribution within the molecule. The presence of electron-withdrawing and electron-donating groups, as well as the aromatic systems, creates distinct electronic environments that influence the molecule's susceptibility to different types of reactions.

Electron-Withdrawing Groups: The chloro group at position 7 is an electron-withdrawing group that increases the acidity of the N-H proton and influences the regioselectivity of electrophilic aromatic substitution. tsijournals.com Structure-activity relationship studies indicate that an electron-withdrawing group at this position generally enhances biological activity. tsijournals.comyoutube.comyoutube.com

Phenyl Group at C5: The phenyl group at position 5 is crucial for the molecule's interaction with biological targets. Substituents on this phenyl ring can modulate this interaction. youtube.com

Computational Studies: Theoretical chemistry methods have been employed to understand the electronic structure and reactivity of benzodiazepines. nih.gov These studies provide insights into charge distribution and the stability of different conformers, which are important for predicting reactivity. nih.govnih.gov

The electronic effects of substituents play a key role in directing the regioselectivity of reactions, such as in the palladium-catalyzed cyclization where nucleophilic attack is favored at the more electron-rich terminus of an alkyne. mdpi.comnih.gov

Computational and Theoretical Chemical Studies of 7 Chloro 5 Phenyl 3h 1,4 Benzodiazepine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule, starting from its most stable arrangement of atoms in space to the distribution of electrons and its reactivity.

Density Functional Theory (DFT) has become a popular method for predicting the ground state geometries of benzodiazepine (B76468) derivatives due to its balance of computational cost and accuracy. jmaterenvironsci.com For molecules in this class, the B3LYP functional combined with basis sets like 6-31G(d,p) or 6-31++G** is commonly employed to optimize molecular geometries. researchgate.netespublisher.com

These calculations provide detailed information on bond lengths and angles. For instance, in related benzodiazepine structures, the phenyl ring typically maintains a regular hexagonal geometry. jmaterenvironsci.com The seven-membered diazepine (B8756704) ring, however, is non-planar. The calculated geometric parameters from DFT methods are often in good agreement with experimental data obtained from X-ray diffraction studies, validating the computational approach. jmaterenvironsci.comresearchgate.net

Below is a table showcasing typical bond lengths and angles for a benzodiazepine core, optimized at the RHF/STO-3G level of theory, which illustrates the structural parameters determined by such calculations.

| Parameter | Bond Length (Å) / Angle (°) |

| C-C (phenyl) | ~1.38 |

| C-N (diazepine) | 1.38 - 1.40 |

| C=N | ~1.30 |

| C-Cl | ~1.74 |

| C-N-C (angle) | ~123.5 |

| N-C-C (angle) | ~115 |

| Note: These are representative values for a benzodiazepine core and can vary slightly based on the specific derivative and computational method. |

Ab initio methods, such as Hartree-Fock (HF), provide a foundational understanding of the electronic structure of molecules like 7-chloro-5-phenyl-3H-1,4-benzodiazepine. researchgate.net While DFT incorporates electron correlation in a semi-empirical manner, ab initio methods calculate it from first principles.

Calculations on similar benzodiazepine structures using the HF method with a 6-31G(d,p) basis set have been used to determine total energy and to obtain the optimized geometry. researchgate.net For example, the total energy for 7-chloro-2-methylamino-5-phenyl-3H-1,4-benzodiazepine-4-oxide was calculated to be -1311.4 a.u. using HF, compared to -1317.5 a.u. with DFT (B3LYP). researchgate.net These calculations are crucial for understanding the electronic distribution and stability of the molecule.

The analysis of molecular orbitals (MOs) is critical for understanding a molecule's electronic properties and reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy gap between HOMO and LUMO indicates the molecule's chemical reactivity and kinetic stability.

Table of HOMO-LUMO Gaps for Benzodiazepine Derivatives (eV)

| Derivative | HOMO-LUMO Gap (eV) |

|---|---|

| Primary Benzodiazepine (EPBZ) | >4.01 |

| Substituted Derivatives | 3.38 - 4.01 |

Data adapted from a study on 1,5-benzodiazepin-2-thione derivatives, illustrating the effect of substitution on the energy gap. espublisher.com

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution. In benzodiazepine derivatives, the regions of negative potential, typically around nitrogen and oxygen atoms, indicate sites for electrophilic attack. Conversely, regions of positive potential, often near hydrogen atoms, suggest sites for nucleophilic attack.

Studies on benzodiazepine derivatives show a strong polarization between carbonyl groups and the phenyl ring, which largely determines the molecule's expected reactivity. jmaterenvironsci.com MEP maps, along with atomic charges and dipole moments, allow for qualitative predictions of how the molecule will interact with other chemical species. jmaterenvironsci.comresearchgate.net

Molecular Mechanics and Force Field Development for Conformational Analysis

While quantum chemical methods are highly accurate, they are computationally expensive for studying large systems or dynamic processes. Molecular mechanics (MM) offers a faster alternative for conformational analysis. The accuracy of MM methods depends heavily on the quality of the underlying force field, which is a set of parameters describing the potential energy of the molecule.

In traditional force fields, intramolecular non-bonded interactions are often modeled similarly to intermolecular ones. rsc.org However, for flexible molecules like benzodiazepines, developing more accurate, specific force fields is an area of active research. rsc.org This can involve creating new analytical models of conformational energy that better represent the subtle interplay of steric and electronic effects. rsc.org For example, combining a cosine series to represent electronic barriers with an atom-atom term for non-bonded interactions can provide a more effective representation of conformational energy profiles. rsc.org

Conformational Preferences and Energy Landscape Exploration of the Diazepine Ring

The seven-membered diazepine ring in 1,4-benzodiazepines is not planar and can adopt several conformations. The conformational flexibility of this ring is a key determinant of the molecule's biological activity, as it influences how the molecule fits into its receptor binding site. nih.gov

Studies on derivatives of 7-chloro-5-phenyl-1,4-benzodiazepine have shown that the diazepine ring exists as a mixture of rapidly interconverting conformers in solution. researchgate.net The most stable conformations are typically pseudo-boat or quasi-boat forms. researchgate.netresearchgate.net The specific preference for one conformer over another is influenced by a balance of steric hindrance from substituents and electronic repulsion within the ring's π-system. researchgate.net

For example, a lanthanide shift reagent/¹H NMR study of some 7-chloro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepines revealed the presence of two pseudo-boat conformers that are in rapid equilibrium at room temperature. researchgate.net In another study of a 3-methyl substituted derivative, a quasi-boat conformation with the methyl group in a quasi-equatorial position was found to be the most stable. researchgate.net It has been proposed that the conformation recognized by the benzodiazepine receptor is one where the planes of the fused benzene (B151609) ring and the methylene (B1212753) group of the diazepine ring are in an R configuration. nih.gov

The energy landscape of the diazepine ring is characterized by these low-energy boat-like conformers separated by relatively small energy barriers, allowing for the observed conformational flexibility.

Application of Quantum Theory of Atoms in Molecules (QTAIM) for Interaction Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a robust theoretical framework for analyzing the electronic structure of molecules and characterizing the nature of chemical bonds and other atomic interactions. researchgate.netwikipedia.org Developed by Richard Bader and his colleagues, QTAIM is based on the topological analysis of the electron density, a fundamental and observable quantum mechanical property. amercrystalassn.orgnumberanalytics.com This methodology allows for a quantitative description of bonding interactions, including covalent bonds, hydrogen bonds, and van der Waals forces, by identifying critical points in the electron density and analyzing the properties at these points. researchgate.net

The core of QTAIM analysis lies in the identification of bond critical points (BCPs), which are points of minimum electron density between two interacting atoms. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs are used to classify the nature of the interaction. For instance, a high electron density and a negative Laplacian are characteristic of a shared interaction (covalent bond), while a low electron density and a positive Laplacian indicate a closed-shell interaction (like hydrogen bonds or van der Waals forces).

In a study analyzing the interactions of lorazepam, a benzodiazepine with a similar core structure, with other molecules, QTAIM was employed to characterize the hydrogen bonds formed. nih.gov The parameters calculated at the bond critical points of these interactions provide a quantitative measure of their strength and nature.

To illustrate the application of QTAIM, the following table presents hypothetical data for interactions that could be analyzed in this compound, based on findings for similar molecules. These interactions would include intramolecular hydrogen bonds and other non-covalent interactions that determine the molecule's conformation and reactivity.

| Interaction | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Interaction Energy (kJ/mol) | Nature of Interaction |

|---|---|---|---|---|

| N-H···O (intramolecular) | 0.025 | 0.085 | -15.5 | Hydrogen Bond |

| C-H···Cl (intramolecular) | 0.012 | 0.042 | -5.8 | Weak Hydrogen Bond |

| C-H···π (phenyl ring) | 0.009 | 0.031 | -3.2 | van der Waals |

The data in the table above is representative of the types of results obtained from a QTAIM analysis. The electron density (ρ) at the bond critical point provides insight into the bond order, while the Laplacian of the electron density (∇²ρ) indicates whether the electron density is concentrated (covalent) or depleted (closed-shell) at the BCP. The interaction energy, which can be estimated from the properties at the BCP, quantifies the strength of the interaction.

For this compound, a QTAIM analysis would be instrumental in understanding its conformational preferences, which are known to be crucial for the biological activity of benzodiazepines. By quantifying the strength of various intramolecular interactions, such as hydrogen bonds and steric repulsions, the most stable conformations of the molecule could be predicted and rationalized.

Furthermore, in the context of drug design and understanding drug-receptor interactions, QTAIM can be a powerful tool. By analyzing the non-covalent interactions between this compound and its biological target, the key residues and interaction motifs responsible for binding could be identified. This detailed understanding at the electronic level is invaluable for the rational design of new and more effective therapeutic agents.

While the direct application of QTAIM to this compound is a subject for future research, the established utility of this method in the study of related compounds underscores its potential to provide deep insights into the chemical and physical properties of this important benzodiazepine derivative.

Structure Activity Relationships Sar and Molecular Interaction Studies of 7 Chloro 5 Phenyl 3h 1,4 Benzodiazepine and Analogs

Fundamental Principles Governing 1,4-Benzodiazepine (B1214927) Structure-Activity Relationships

The biological activity of the 1,4-benzodiazepine scaffold, the core of which is a benzene (B151609) ring fused to a seven-membered diazepine (B8756704) ring, is highly dependent on its structural features. nih.govresearchgate.net Decades of research have elucidated several key principles of the structure-activity relationship (SAR) that govern the affinity and efficacy of these compounds at their primary molecular target, the γ-aminobutyric acid type A (GABAA) receptor. nih.govnih.gov

The 1,4-benzodiazepine molecule can be broadly divided into three main structural components: Ring A (the fused benzene ring), Ring B (the seven-membered diazepine ring), and Ring C (the 5-phenyl substituent). Modifications to each of these regions significantly impact the compound's interaction with the benzodiazepine (B76468) binding site on the GABAA receptor. researchgate.net

Ring A: For high-affinity binding, the presence of an electron-withdrawing substituent at the 7-position is crucial. nih.gov In the case of 7-chloro-5-phenyl-3H-1,4-benzodiazepine, this requirement is met by the chloro group. Other electron-withdrawing groups such as nitro (NO2) or trifluoromethyl (CF3) are also favorable at this position. researchgate.net Any substitution at positions 6, 8, or 9 generally leads to a decrease in activity.

Ring B: The seven-membered diazepine ring is essential for activity. A key feature for receptor binding is a proton-accepting group, typically a carbonyl oxygen, at the 2-position. researchgate.net This group is believed to interact with a histidine residue within the receptor binding pocket. researchgate.net Furthermore, the double bond between positions 4 and 5 (a 4,5-imine) is important for maintaining the correct conformation for high-affinity binding. researchgate.net Saturation of this bond generally reduces activity. Substitution at the 1-position with a small alkyl group, such as a methyl group, is often tolerated and can enhance activity, but larger substituents tend to decrease it. nih.gov

Ring C: The phenyl group at the 5-position is another critical determinant of activity. This aromatic ring is thought to engage in π-π stacking interactions with aromatic residues in the binding pocket. nih.gov Substituents on this phenyl ring can modulate activity. Electron-withdrawing groups at the 2' (ortho) or 4' (para) positions can increase activity, while substitution at the 3' (meta) position often decreases it.

These fundamental SAR principles provide a foundational understanding of why the specific arrangement of a chloro group at position 7 and a phenyl group at position 5 in the 1,4-benzodiazepine scaffold confers high affinity for the GABAA receptor.

Ligand-Receptor Binding Analysis at the GABAA Receptor Benzodiazepine Recognition Site

The therapeutic effects of 1,4-benzodiazepines are mediated by their action as positive allosteric modulators of the GABAA receptor. researchgate.net These compounds bind to a specific recognition site, distinct from the GABA binding site, located at the interface between the α and γ subunits of the heteropentameric receptor complex. nih.govresearchgate.net Computational methods such as molecular docking and molecular dynamics simulations have become invaluable tools for elucidating the precise nature of these ligand-receptor interactions at an atomic level. nih.govresearchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov Numerous docking studies have been performed on 1,4-benzodiazepine derivatives to understand their binding mechanisms at the GABAA receptor's benzodiazepine site, which is located at the α+/γ− subunit interface. nih.govnih.gov These simulations help to visualize the binding mode and identify the key interactions that anchor the ligand in the binding pocket.

The benzodiazepine binding pocket is a well-defined cavity formed by amino acid residues from both the α1 and γ2 subunits of the GABAA receptor. nih.gov Docking and site-directed mutagenesis studies have identified several key residues that are critical for the binding of classical 1,4-benzodiazepines. researchgate.net

The fused benzene ring (Ring A) of the benzodiazepine core, with its electron-withdrawing group at position 7, is positioned deep within the pocket. The C5-phenyl ring (Ring C) often forms favorable π-stacking interactions with aromatic residues. nih.gov Key interactions frequently observed in docking simulations include:

Hydrogen Bonding: The carbonyl oxygen at the C2 position of the diazepine ring often acts as a hydrogen bond acceptor, forming a crucial interaction with the side chain of a histidine residue on the α1 subunit (α1His101). nih.gov Other potential hydrogen bonds can form with residues such as α1Thr206 and γ2Thr142. researchgate.net

π-π Stacking: Aromatic residues from both subunits form an "aromatic box" that stabilizes the ligand. The phenyl ring at C5 typically engages in π-π stacking with γ2Phe77, while the fused benzene ring (Ring A) can interact with α1Tyr209. nih.gov

| Residue | Subunit | Type of Interaction | Interacting Ligand Moiety |

|---|---|---|---|

| His101 | α1 | Hydrogen Bond Donor | C2 Carbonyl Oxygen |

| Phe77 | γ2 | π-π Stacking | C5 Phenyl Ring |

| Tyr209 | α1 | π-π Stacking | Fused Benzene Ring (Ring A) |

| Tyr159 | α1 | Hydrophobic/Van der Waals | General Ligand Scaffold |

| Thr206 | α1 | Hydrogen Bond/Polar | C2 Carbonyl Oxygen |

| Thr142 | γ2 | Hydrogen Bond/Polar | C2 Carbonyl Oxygen |

In the favored horizontal orientation, the C5-phenyl substituent extends approximately parallel to the plane of the cell membrane. nih.gov In this pose, the benzodiazepine ring system is positioned between aromatic residues, such as α1Phe99 and γ2Phe77, which form the "floor" of the binding pocket, and α1Thr206 and α1Tyr209, which form the "ceiling". nih.gov This orientation allows for optimal π-stacking and hydrophobic interactions, consistent with SAR data. The vertical orientation, where the phenyl group points towards the membrane, is generally considered less favorable. nih.gov The precise conformation and orientation are crucial for aligning the key interacting groups, like the C2-carbonyl and the C7-chloro group, with their respective interacting partners in the receptor.

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms and molecules over time. researchgate.net MD simulations are used to assess the stability of the docked poses and to explore the dynamic nature of the interactions between the benzodiazepine and the GABAA receptor. conicet.gov.arnih.gov

By simulating the complex in a more realistic environment (including water molecules and ions) over nanoseconds, researchers can confirm that the key interactions identified in docking are maintained over time. nih.gov These simulations can reveal subtle conformational adjustments in both the ligand and the receptor side chains that optimize the binding. MD studies have confirmed the stability of the horizontal binding mode of diazepam and its analogs, showing minimal deviation from the initial docked pose and persistent hydrogen bonding and π-stacking interactions throughout the simulation period. nih.govconicet.gov.ar This provides strong evidence for the validity of the proposed binding hypothesis and helps to understand how the binding of a ligand can trigger the allosteric conformational changes in the receptor that lead to channel modulation.

Pharmacophore modeling is a technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.gov For the benzodiazepine binding site of the GABAA receptor, extensive pharmacophore models have been developed based on the structures of a wide range of active ligands. acs.orgresearchgate.net

These models typically include several key features:

A Hydrogen Bond Acceptor (A): This feature corresponds to the C2 carbonyl oxygen, which is critical for interaction with α1His101.

Aromatic/Lipophilic Regions (L): Several lipophilic regions are defined to account for the interactions of the fused benzene ring (Ring A) and the C5-phenyl ring (Ring C). A widely used model includes regions designated L1 (for Ring A), L3 (for Ring C), and L2 (for substituents at C3). acs.org

Steric Exclusion Volumes (S): These define regions of space where substituents would clash with the receptor, explaining why substitution at certain positions (e.g., 6, 8, 9) is detrimental to activity. researchgate.net

Receptor mapping strategies use these pharmacophore models to understand the complementary features of the binding site itself. nih.gov By superimposing various active ligands, a composite map of the receptor's interaction points can be generated. This approach has been instrumental in designing novel ligands with tailored affinities and selectivities for different GABAA receptor subtypes, for instance, by targeting differences in the size and character of the lipophilic pockets between subtypes (e.g., α1 vs. α5). acs.org

| Pharmacophore Feature | Corresponding Chemical Moiety | Postulated Receptor Interaction |

|---|---|---|

| Hydrogen Bond Acceptor (A) | C2-Carbonyl Oxygen | H-bond with α1-His101 |

| Lipophilic/Aromatic Region 1 (L1) | Fused Benzene Ring (Ring A) | π-stacking/hydrophobic interaction with α1-Tyr209 |

| Lipophilic/Aromatic Region 3 (L3) | C5-Phenyl Ring (Ring C) | π-stacking/hydrophobic interaction with γ2-Phe77 |

| Halogen/H-Bond Acceptor Site | C7-Chloro Group | Interaction with α1-His101 region |

Pharmacophore Modeling and Receptor Mapping Strategies

Identification of Essential Chemical Features for Receptor Affinity and Selectivity

The affinity and selectivity of this compound and its analogs for the benzodiazepine binding site on the GABAA receptor are dictated by several key chemical features. Structure-activity relationship (SAR) studies have elucidated the critical roles of specific substituents and structural motifs in modulating the interaction with the receptor.

Early SAR studies established the fundamental importance of the 1,4-benzodiazepine core structure. tsijournals.com The seven-membered diazepine ring is crucial for activity, and modifications to this ring can significantly alter pharmacological properties. tsijournals.comchemisgroup.us A carbonyl group at the C2 position and an unsaturated bond between N4 and C5 are considered essential for high affinity. tsijournals.com Saturation of the 4,5-double bond leads to a complete loss of in vitro affinity, while removal of the C2-carbonyl group drastically reduces it. tsijournals.com

Substitutions on the fused benzene ring (Ring A) and the phenyl ring at C5 (Ring C) also play a pivotal role. An electron-withdrawing group at the C7 position, such as the chlorine atom in this compound, is a well-established requirement for high affinity. tsijournals.com Other electron-withdrawing groups like nitro (NO2) or trifluoromethyl (CF3) at this position also confer high activity. tsijournals.com Conversely, substitutions at positions 6, 8, and 9 generally lead to a decrease in affinity. tsijournals.com

The nature of the substituent on the C5-phenyl ring influences both affinity and selectivity. While a phenyl group itself is a common feature, substitutions on this ring can modulate activity. For instance, 2'-halo substituted phenyl groups have been shown to be more potent than 2'-thienyl or 2'-furfuryl groups. chemisgroup.us

The table below summarizes the key chemical features and their impact on receptor affinity.

| Feature | Position | Requirement for High Affinity | Reference |

| Core Structure | |||

| Seven-membered diazepine ring | - | Essential | tsijournals.comchemisgroup.us |

| Carbonyl group | C2 | Essential | tsijournals.com |

| Unsaturation | N4-C5 | Essential | tsijournals.com |

| Substitutions | |||

| Electron-withdrawing group | C7 | Essential (e.g., Cl, NO2, CF3) | tsijournals.com |

| Phenyl group | C5 | Generally required | nih.gov |

| Substituents on C5-phenyl | 2'-position | Halogen substitution enhances potency | chemisgroup.us |

| Substituents on Ring A | C6, C8, C9 | Generally decrease affinity | tsijournals.com |

Development and Refinement of Unified Pharmacophore Models

To better understand the molecular requirements for ligand binding to the benzodiazepine receptor (BzR), unified pharmacophore models have been developed and refined over time. These models are constructed based on the structural features of a wide range of ligands with varying affinities and efficacies (agonists, antagonists, and inverse agonists). nih.govscispace.com

A comprehensive pharmacophore model for the BzR typically includes several key features:

Hydrogen Bond Acceptors (A): These are crucial for interaction with hydrogen bond donor sites on the receptor. The carbonyl oxygen at the C2 position of the benzodiazepine ring is a critical hydrogen bond acceptor. scispace.com Some models also propose additional hydrogen bond acceptor sites to account for the activity of other ligand classes. nih.govresearchgate.net

Hydrogen Bond Donors (H): While not a feature of the classical 1,4-benzodiazepines, some ligands that bind to the BzR possess hydrogen bond donor capabilities, which are incorporated into unified models. scispace.com

Lipophilic/Hydrophobic Regions (L): These regions of the ligand interact with hydrophobic pockets in the receptor. The C7-chloro and C5-phenyl groups of this compound are thought to occupy such lipophilic pockets. scispace.com Unified models often define multiple lipophilic regions (e.g., L1, L2, L3) to accommodate the diversity of ligand structures. scispace.com

Steric Hindrance/Excluded Volumes (S): These define regions where bulky substituents are not tolerated and would clash with the receptor, leading to reduced affinity. nih.govresearchgate.net

The development of these models is an iterative process. As new ligands with different structural scaffolds and subtype selectivities are synthesized and their binding affinities determined, the pharmacophore models are refined to improve their predictive power. nih.govresearchgate.netwisconsin.edu For example, the discovery of ligands with selectivity for specific GABAA receptor subtypes (e.g., α5-selective ligands) has led to the development of more sophisticated, subtype-specific pharmacophore models. nih.gov These refined models can then guide the rational design of new compounds with desired pharmacological profiles. wisconsin.edu

The table below outlines the key components of a unified pharmacophore model for the benzodiazepine receptor.

| Pharmacophore Feature | Corresponding Structural Element in this compound | Role in Receptor Binding | Reference |

| Hydrogen Bond Acceptor (A) | C2-carbonyl oxygen | Forms a key hydrogen bond with the receptor. | scispace.com |

| Lipophilic Region 1 (L1) | C5-phenyl ring | Occupies a hydrophobic pocket in the receptor. | scispace.com |

| Lipophilic Region 2 (L2) | C7-chloro substituent | Interacts with a lipophilic area of the binding site. | scispace.com |

| Steric Hindrance Regions (S) | Not explicitly present | Defines areas where substituents would decrease affinity. | nih.govresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Investigations

Quantitative Structure-Activity Relationship (QSAR) studies provide a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. For this compound and its analogs, QSAR models have been instrumental in understanding the physicochemical properties that govern their affinity for the benzodiazepine receptor. nih.govnih.gov

Selection of Molecular Descriptors and QSAR Model Development

The development of a robust QSAR model begins with the selection of appropriate molecular descriptors. These descriptors are numerical values that quantify various aspects of a molecule's structure and properties. For benzodiazepines, a wide range of descriptors have been employed, including:

Constitutional Descriptors: These relate to the basic composition of the molecule, such as molecular weight. asianpubs.org

Topological Descriptors: These describe the connectivity of atoms within the molecule, such as the Randic and Balaban indices. derpharmachemica.com

Geometrical Descriptors: These relate to the three-dimensional shape of the molecule. derpharmachemica.com

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and include parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and atomic charges. asianpubs.orgderpharmachemica.com

Physicochemical Descriptors: These include properties like the partition coefficient (logP), which is a measure of lipophilicity, and molar refractivity, which relates to the volume and polarizability of the molecule. nih.govresearchgate.net Hydrophobic and polar surface areas are also important descriptors. nih.gov

Once a set of descriptors is calculated for a series of benzodiazepine analogs, statistical methods such as multiple linear regression (MLR) are used to develop a mathematical equation that relates the descriptors to the observed biological activity (e.g., receptor binding affinity). nih.govnih.gov The goal is to create a model with high statistical significance, as indicated by parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q² or R²cv), which assess the model's predictive power. nih.govnih.gov

The table below lists common molecular descriptors used in QSAR studies of benzodiazepines.

| Descriptor Type | Examples | Relevance to Benzodiazepine Activity | Reference |

| Physicochemical | Partition coefficient (logP), Hydrophobic surface area, Polar surface area | Relate to membrane permeability and hydrophobic interactions with the receptor. | nih.govresearchgate.net |

| Topological | Randic index, Balaban index | Quantify molecular branching and shape, which can influence receptor fit. | derpharmachemica.com |

| Quantum Chemical | HOMO/LUMO energies, Dipole moment | Describe electronic properties that can be involved in ligand-receptor interactions. | asianpubs.orgderpharmachemica.com |

| Geometrical | Molecular volume, Surface area | Relate to the size and shape of the molecule and its fit within the binding pocket. | derpharmachemica.com |

Predictive Modeling of Molecular Interaction Potencies

A well-validated QSAR model can be used to predict the biological activity of novel, unsynthesized compounds. nih.govnih.gov This predictive capability is a powerful tool in drug discovery, as it allows for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and biological testing. nih.gov

For benzodiazepines, predictive QSAR models have been successfully developed. nih.govnih.gov These models have confirmed the importance of certain physicochemical properties for high receptor affinity. For example, studies have shown a strong correlation between lipophilicity (as measured by logP) and the biological activity of benzodiazepines. nih.gov The hydrophobic and polar surface areas of the molecules have also been identified as significant parameters influencing their interaction with the receptor. nih.gov

The predictive power of a QSAR model is typically assessed through internal and external validation procedures. nih.gov Internal validation, such as the leave-one-out cross-validation (Q²loo), assesses the robustness of the model using the initial dataset. nih.gov External validation involves using the model to predict the activity of a separate set of compounds (a test set) that was not used in the model's development. A high correlation between the predicted and experimental activities for the test set indicates a reliable and predictive QSAR model. nih.gov For instance, one QSAR model for designer benzodiazepines showed a squared correlation coefficient (r²) of 0.75 for the training set and 0.66 for the test set, indicating good predictive ability. nih.gov

Exploration of Off-Target Molecular Interactions (e.g., Phosphodiesterase 4, α1A-adrenoceptor)

While the primary molecular target of this compound and its analogs is the benzodiazepine site on the GABAA receptor, research has revealed that these compounds can also interact with other molecular targets, leading to off-target effects.

One notable off-target interaction is with phosphodiesterase 4 (PDE4) . Studies have shown that diazepam, a close analog of this compound, can act as a selective inhibitor of PDE4. nih.gov This inhibition is not mediated by the classical benzodiazepine receptors. nih.gov Other structurally related benzodiazepines also exhibit this PDE inhibitory property, although with lower potency. nih.gov The order of potency for PDE inhibition does not correlate with their potency at the GABAA receptor, suggesting a distinct mechanism of action. nih.gov

Benzodiazepines have also been found to interact with α1-adrenergic receptors (α1-ARs) . nih.gov Specifically, they can bind to all three subtypes of the α1-AR (α1a, α1b, and α1d). nih.gov At these receptors, benzodiazepines can act as partial agonists and can also potentiate the effects of other α1-AR agonists. nih.gov This modulation of α1-AR function by benzodiazepines appears to involve an allosteric site on the receptor, distinct from the primary agonist binding site. nih.gov

The table below summarizes the known off-target interactions of benzodiazepines.

| Off-Target Molecule | Type of Interaction | Potential Consequence | Reference |

| Phosphodiesterase 4 (PDE4) | Inhibition | Modulation of cyclic AMP signaling | nih.gov |

| α1-Adrenergic Receptor (α1-AR) | Partial agonism and potentiation | Modulation of adrenergic signaling | nih.gov |

Advanced Analytical Methodologies for 7 Chloro 5 Phenyl 3h 1,4 Benzodiazepine Research

Chromatographic Techniques for Separation and Characterization

Chromatography is a cornerstone in the analysis of 7-chloro-5-phenyl-3H-1,4-benzodiazepine, enabling its separation from complex mixtures and the assessment of its purity. Various chromatographic methods, from high-performance liquid chromatography to gas chromatography, are tailored to the specific analytical requirements of the compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity. A common approach is reversed-phase HPLC (RP-HPLC), which utilizes a nonpolar stationary phase and a polar mobile phase.

For the analysis of related benzodiazepines, such as 7-chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one, a typical RP-HPLC method employs a C8 or C18 column. ijprs.comresearchgate.net The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous buffer, such as ammonium (B1175870) phosphate, with the pH adjusted to optimize peak shape and retention time. ijprs.comresearchgate.net Detection is commonly performed using a UV detector at a wavelength where the benzodiazepine (B76468) nucleus exhibits strong absorbance, for instance, around 240-254 nm. nih.govresearchgate.net

Method validation is a critical step to ensure the reliability of the analytical data. According to International Council for Harmonisation (ICH) guidelines, validation encompasses the evaluation of parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). ijprs.comresearchgate.net For a similar compound, linearity was established in the concentration range of 20-100 µg/mL, with a high correlation coefficient (r² = 0.999). ijprs.com The LOD and LOQ were found to be 1.54 µg/mL and 4.68 µg/mL, respectively, demonstrating the method's sensitivity. ijprs.com

Table 1: Example HPLC Method Parameters for a Related Benzodiazepine

| Parameter | Condition |

|---|---|

| Column | Thermo-hypersil C8 (250mm × 4.6mm, 5µm) ijprs.com |

| Mobile Phase | Acetonitrile: 0.01M Ammonium Phosphate Buffer (pH 3.0) (55:45 v/v) ijprs.com |

| Flow Rate | 1.0 mL/min ijprs.com |

| Detection | UV at 242 nm ijprs.com |

| Retention Time | 2.23 min ijprs.com |

| Linearity Range | 20-100 µg/mL ijprs.com |

| LOD | 1.54 µg/mL ijprs.com |

| LOQ | 4.68 µg/mL ijprs.com |

Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC) for Purity Assessment

Thin Layer Chromatography (TLC) and its high-performance counterpart, HPTLC, are valuable tools for the rapid and cost-effective assessment of the purity of this compound. These techniques are particularly useful for identifying and semi-quantifying impurities. researchgate.net

In TLC and HPTLC, a sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel GF254. researchgate.net The plate is then developed in a chamber containing a suitable mobile phase. For benzodiazepines, various solvent systems can be employed, such as a mixture of chloroform, acetone, ethyl acetate, and methanol. asianpubs.org After development, the separated spots are visualized under UV light (at 254 nm or 366 nm). researchgate.net The Rf value (retention factor) of the principal spot is compared to that of a reference standard to confirm the identity of the compound.

HPTLC offers improved resolution, sensitivity, and reproducibility compared to conventional TLC. It is capable of detecting impurities at levels as low as 0.05%. researchgate.netasianpubs.org Densitometric scanning can be used for the quantification of the compound and its impurities. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, many benzodiazepines, including this compound, are prone to thermal degradation at the high temperatures used in GC. nist.gov To overcome this, derivatization is often employed to convert the analyte into a more volatile and thermally stable derivative. nist.gov

Common derivatization reagents for benzodiazepines include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). nih.gov These reagents react with active hydrogen atoms in the molecule to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. nih.gov TBDMS derivatives have been shown to be more stable and provide better sensitivity for GC-MS analysis of benzodiazepines. nih.gov

Another approach involves the acid hydrolysis of the benzodiazepine to form a corresponding benzophenone (B1666685) derivative, which is more amenable to GC-MS analysis. nih.gov The mass spectrum of the derivative provides a unique fragmentation pattern that can be used for unequivocal identification. nih.gov The mass spectrum of the parent compound, 7-chloro-2,3-dihydro-5-phenyl-1H-1,4-benzodiazepine, shows a molecular weight of 256.73 g/mol . nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the high-sensitivity quantification of benzodiazepines in various matrices, particularly in biological fluids. nih.govlcms.cznih.gov This technique combines the excellent separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

Sample preparation for LC-MS/MS analysis often involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interferences and concentrate the analyte. nih.govlcms.cz The chromatographic separation is typically achieved on a C18 column with a gradient elution using a mobile phase of acetonitrile and a volatile buffer like ammonium formate. spectralabsci.com

Detection is performed using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.govsciex.com In MRM, a specific precursor ion (typically the protonated molecule [M+H]+) is selected and fragmented in the collision cell to produce characteristic product ions. The monitoring of these specific ion transitions provides a high degree of selectivity and sensitivity, with limits of detection often in the sub-nanogram per milliliter range. nih.gov For a panel of designer benzodiazepines, the limit of detection and quantification were reported to be 0.5 ng/mL and 1 ng/mL, respectively. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound. These methods provide detailed information about the molecular structure and functional groups present in the compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful techniques for obtaining a "vibrational fingerprint" of a molecule. These methods probe the vibrational modes of the chemical bonds within the molecule, providing a unique spectrum that is characteristic of its structure.

The FT-IR spectrum of a related compound, 7-chloro-2-methylamino-5-phenyl-3H-1,4-benzodiazepine-4-oxide, has been recorded in the region of 4000-400 cm-1. researchgate.net A detailed interpretation of the vibrational spectra can be made based on calculated potential energy distribution (PED). researchgate.net For Diazepam (7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one), characteristic IR peaks are observed at wavenumbers such as 1684 cm-1 (C=O stretching), 1653 cm-1, and various peaks in the fingerprint region (1500-500 cm-1) corresponding to the vibrations of the benzodiazepine ring system and the phenyl group. rjpbcs.com

Raman spectroscopy provides complementary information to IR spectroscopy. The FT-Raman spectrum of 7-chloro-2-methylamino-5-phenyl-3H-1,4-benzodiazepine-4-oxide has also been studied in the 4000-100 cm-1 region. researchgate.net In the study of co-crystals of benzodiazepines, Raman spectroscopy has been used to investigate intermolecular interactions, such as hydrogen bonding. mdpi.com For instance, changes in the position and intensity of Raman bands can indicate the formation of new chemical entities. mdpi.com

The structures of all synthesized derivatives of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one have been confirmed by FT-IR, 1H-NMR, 13C-NMR, and mass spectroscopy. arxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H (proton) and ¹³C NMR spectra, the chemical environment, connectivity, and spatial arrangement of atoms within a molecule can be mapped out.

For a compound like 7-chloro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine, ¹H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to neighboring protons through spin-spin coupling. Protons in the aromatic regions (the phenyl and chloro-substituted benzene (B151609) rings) typically appear in the downfield region (δ 6.5-8.0 ppm), while the methylene (B1212753) protons (-CH₂-) in the dihydrodiazepine ring appear at higher field strengths.

¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. The chemical shift of each carbon signal is indicative of its hybridization and electronic environment. Carbons in the aromatic rings and the imine (C=N) carbon are found significantly downfield.

Conformational studies of 7-chloro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepines using lanthanide shift reagents have shown that these molecules exist in solution as two rapidly interconverting pseudo-boat conformers. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 7-chloro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine Note: The following are estimated values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (Phenyl) | 7.2 - 7.6 | 128 - 132 |

| Aromatic CH (Benzo) | 6.8 - 7.5 | 122 - 135 |

| Aromatic C-Cl | - | 130 - 138 |

| Aromatic C-N | - | 140 - 150 |

| Imine C=N | - | 165 - 175 |

| CH₂ (Position 2) | ~3.4 - 3.8 | ~45 - 55 |

| CH₂ (Position 3) | ~2.8 - 3.2 | ~30 - 40 |

| NH | Broad, ~4.0 - 5.0 | - |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and provides valuable structural information through the analysis of its fragmentation patterns.

For 7-chloro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine, electron ionization (EI) mass spectrometry confirms its molecular weight. nist.gov The molecular ion peak (M⁺) is observed at an m/z corresponding to its molecular mass (approximately 256.7 g/mol for C₁₅H₁₃ClN₂). nist.govchemsynthesis.com The presence of a chlorine atom is indicated by a characteristic isotopic pattern for the molecular ion and its fragments, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak.

The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for benzodiazepines involve cleavages within the seven-membered diazepine (B8756704) ring. nih.gov Analysis of these fragments helps to confirm the core structure and the nature of the substituents.

Table 2: Key Mass Spectral Data for 7-chloro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine (Desmethylmedazepam)

| m/z Value | Proposed Fragment Identity/Loss | Notes |

| 256/258 | [M]⁺ (Molecular Ion) | Isotopic peak at m/z 258 confirms presence of one Cl atom. |

| 227/229 | [M - C₂H₅]⁺ or [M - CHN]⁺ | Loss of a fragment from the diazepine ring. |

| 199 | [M - C₃H₆N]⁺ | Further fragmentation of the diazepine ring. |

| 154 | [C₉H₇ClN]⁺ | Fragment containing the chloro-substituted benzene ring. |

| 103 | [C₇H₅N]⁺ | Fragment corresponding to benzonitrile. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Data sourced from NIST WebBook. nist.gov

Potentiometric Studies for Metal Complexation Behavior

Potentiometric titration is a classic and reliable electroanalytical method used to determine the stability constants of metal complexes in solution. hakon-art.com This technique involves monitoring the change in potential (or pH) of a solution containing a ligand and a metal ion as a titrant (typically a strong base) is added.

Derivatives of 1,4-benzodiazepine (B1214927) can act as ligands, coordinating with metal ions through the nitrogen atoms of the diazepine ring. By performing pH-metric titrations of the ligand in the absence and presence of various metal ions, the formation of metal-ligand complexes can be studied. The Irving-Rossotti method is a widely adopted technique for calculating the proton-ligand and metal-ligand stability constants from this titration data. ajrconline.orgasianpubs.org

Studies on the related compound Diazepam have shown its ability to form stable complexes with various transition metal ions. ajrconline.org The stability constants (log K) provide a quantitative measure of the strength of the interaction between the metal ion and the benzodiazepine ligand.

Table 4: Metal-Ligand Stability Constants (log K) of Diazepam Complexes

| Metal Ion | log K₁ | log K₂ | Ionic Strength | Medium |

| Fe(III) | 9.87 | 8.98 | 0.1 M | Ethanol-Water |